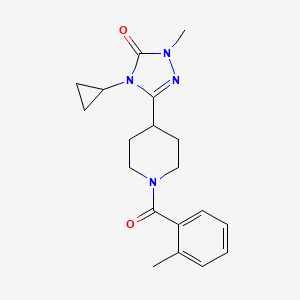
4-cyclopropyl-1-methyl-3-(1-(2-methylbenzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyclopropyl-1-methyl-3-(1-(2-methylbenzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Cyclopropyl-1-methyl-3-(1-(2-methylbenzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a triazole ring, a piperidine moiety, and a cyclopropyl group, which contribute to its unique pharmacological profile. The molecular weight is approximately 368.4 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurological pathways and offering potential in treating neurodegenerative diseases.
Pharmacological Effects
Research indicates several pharmacological effects associated with the compound:
- Anticancer Activity : Preliminary studies suggest it may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has shown promising results in inhibiting growth in BRCA-mutant cells through PARP inhibition mechanisms .
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating conditions like Alzheimer's disease and other cognitive disorders .
Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated a series of compounds related to triazole derivatives for their anticancer properties. The lead compound demonstrated an IC50 value in the low nanomolar range against PARP-1, indicating significant potential as an anticancer agent .
| Compound | Target | IC50 (nM) |
|---|---|---|
| 4-Cyclopropyl Compound | PARP-1 | 30 |
| Control Compound | PARP-1 | 200 |
Study 2: Neuropharmacological Evaluation
In another investigation focusing on neuropharmacological effects, the compound was tested for its ability to modulate dopamine receptors. Results indicated that it could enhance dopamine signaling, suggesting its utility in treating disorders characterized by dopaminergic dysfunctions .
Research Findings
Recent research has highlighted the following findings regarding the biological activity of the compound:
- Selectivity : The compound exhibits selectivity towards specific targets, minimizing off-target effects which are often seen with less selective drugs.
- Metabolism : Studies on metabolic stability revealed that the compound maintains its integrity in cryopreserved human hepatocytes, suggesting favorable pharmacokinetic properties .
- Synergistic Effects : When combined with existing therapies, it has shown enhanced efficacy, particularly in cancer treatment regimens .
属性
IUPAC Name |
4-cyclopropyl-2-methyl-5-[1-(2-methylbenzoyl)piperidin-4-yl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-5-3-4-6-16(13)18(24)22-11-9-14(10-12-22)17-20-21(2)19(25)23(17)15-7-8-15/h3-6,14-15H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFOLLBDWGNVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














